Manganese(III)acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis as an Oxidant:

Due to its ability to readily donate an oxygen atom, Mn(acac)₃ serves as a mild and selective oxidant in various organic reactions. It effectively oxidizes:

- Phenols: Mn(acac)₃ can convert phenols to quinones, which are important intermediates in the synthesis of pharmaceuticals, dyes, and polymers .

- β-dicarbonyl compounds: Mn(acac)₃ can oxidize β-dicarbonyl compounds to α,β-unsaturated carbonyl compounds, which are valuable building blocks in organic synthesis .

- Thiols: Mn(acac)₃ can oxidize thiols to disulfides, which play a role in protein crosslinking and other biological processes .

The advantage of using Mn(acac)₃ as an oxidant lies in its controlled reactivity, minimizing undesired side reactions and overoxidation of the target molecule.

Catalyst Precursor and Lewis Acid:

Mn(acac)₃ can act as a precursor for the generation of various manganese catalysts. By removing one or more acetylacetonate ligands, it allows for the coordination of different substrates, leading to the formation of tailored catalysts for specific reactions. Additionally, Mn(acac)₃ can function as a Lewis acid due to its vacant d-orbitals, enabling its participation in various catalytic cycles involving Lewis acid-base interactions.

Material Science Applications:

Mn(acac)₃ plays a role in the synthesis and processing of various materials, including:

- Carbon nanostructures: Mn(acac)₃ can be used as a precursor for the growth of carbon nanotubes and other carbon nanostructures through chemical vapor deposition (CVD) and laser evaporation techniques .

- Polymer synthesis: Mn(acac)₃ can act as an initiator or catalyst for the polymerization of various monomers, contributing to the development of novel polymeric materials.

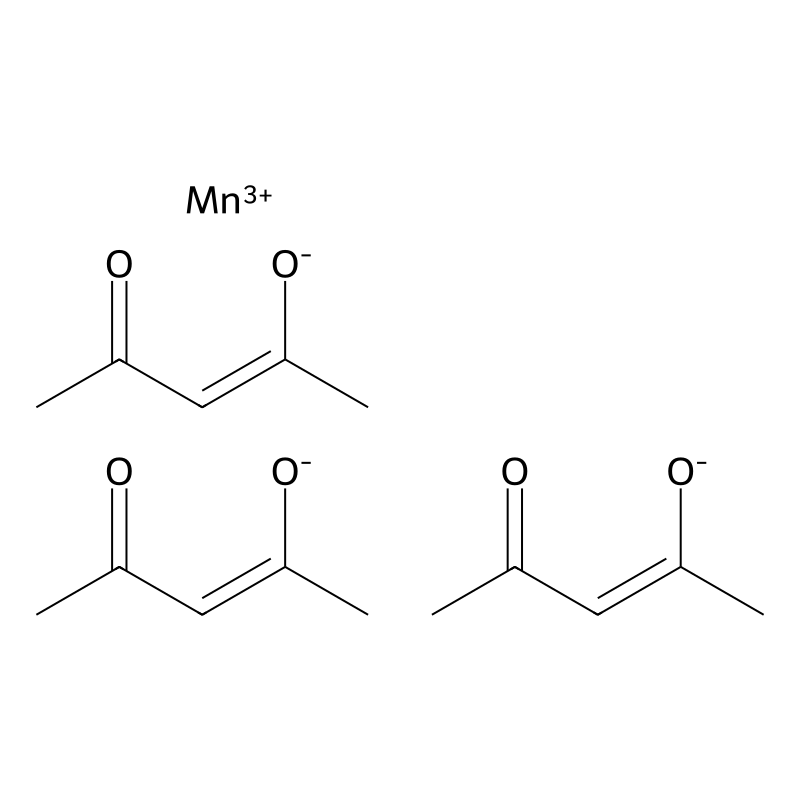

Manganese(III)acetylacetonate, also known as tris(acetylacetonato)manganese(III), is a coordination complex formed by manganese in its +3 oxidation state and three acetylacetonate ligands. This compound is characterized by its dark brown to black crystalline form and exhibits paramagnetic properties due to the presence of unpaired electrons in the manganese ion. Manganese(III)acetylacetonate is notable for its ability to act as a catalyst in various

- Redox Reactions: It can react with primary amines, such as ethylenediamine, to form manganese(II) complexes. This reaction is significant in the context of vinyl polymerization initiation mechanisms .

- Decomposition: Upon heating, manganese(III)acetylacetonate can decompose, releasing acetone and carbon monoxide, while forming manganese ions .

- Coordination Chemistry: The compound can coordinate with various ligands, leading to the formation of diverse manganese complexes, which can exhibit different catalytic properties .

Manganese(III)acetylacetonate can be synthesized through several methods:

- Reaction with Potassium Permanganate: A common method involves dissolving potassium permanganate in water and adding acetylacetone under controlled conditions. This process typically yields high purity crystals of manganese(III)acetylacetonate .

- Nanoparticle Synthesis: Recent advancements have introduced environmentally friendly methods for synthesizing manganese(III)acetylacetonate nanoparticles, which are produced via hydrolysis and subsequent reaction with acetylacetone .

- Crystallization Techniques: Crystallization from organic solvents can also be employed to obtain single crystals suitable for structural analysis .

Manganese(III)acetylacetonate has several applications across various fields:

- Catalysis: It serves as an effective catalyst or co-catalyst in organic reactions, including polymerization and isomerization processes .

- Material Science: The compound is used in the synthesis of advanced materials due to its ability to form stable complexes with other ligands.

- Analytical Chemistry: It is utilized in magnetic resonance studies owing to its paramagnetic properties, which allow for the investigation of molecular structures .

Interaction studies involving manganese(III)acetylacetonate focus on its reactivity with various ligands and substrates. The compound's ability to coordinate with amines and other organic molecules has been extensively studied, revealing insights into its catalytic mechanisms and potential applications in synthetic chemistry . Moreover, studies examining its interactions with biological systems could pave the way for therapeutic applications.

Manganese(III)acetylacetonate shares similarities with other metal acetylacetonates but exhibits unique properties that distinguish it:

| Compound Name | Metal | Unique Features |

|---|---|---|

| Manganese(II)acetylacetonate | Manganese II | More stable than the III variant; less reactive |

| Iron(III)acetylacetonate | Iron III | Exhibits different catalytic properties; more stable |

| Cobalt(II)acetylacetonate | Cobalt II | Known for its distinct color and magnetic properties |

| Nickel(II)acetylacetonate | Nickel II | Often used in organic synthesis; different reactivity profile |

Manganese(III)acetylacetonate's unique paramagnetic properties and reactivity make it particularly interesting for applications in catalysis and material science compared to these similar compounds.

Oxidation Reactions and Redox Catalysis

The acetylacetonate ligand in [Mn(acac)₃] creates a stable coordination environment that facilitates redox cycling between Mn(III) and Mn(II) states. In aerobic oxidation of primary amines, [Mn(acac)₃]-modified manganese oxide catalysts demonstrate remarkable selectivity switching between nitrile and imine products through ligand-controlled active site modulation [1]. The acetylacetonate ligands suppress aldimine hydrolysis pathways by altering surface Lewis acidity, favoring direct oxidative coupling to imines with >90% selectivity at 98% conversion [1].

Hydrolytic derivatives of [Mn(acac)₃], particularly [Mn(acac)₂(H₂O)₂]⁺ and [Mn(acac)₂(H₂O)(OH)], exhibit enhanced redox activity in sulfur(IV) oxidation systems. These species form hydrogen-bonded intermediates with sulfite ions, followed by inner-sphere electron transfer mechanisms that quantitatively convert S(IV) to S(VI) across pH 4.0–8.6 [3]. Kinetic studies reveal rate constants of 7.0 × 10⁻⁴ s⁻¹ for [Mn(acac)₂(H₂O)₂]⁺ and 0.41 dm³ mol⁻¹ s⁻¹ for [Mn(acac)₂(H₂O)(OH)] at 30°C, demonstrating pH-dependent reactivity modulation [3].

Polymerization and Radical Chain Processes

[Mn(acac)₃] serves as an efficient initiator in reversible addition-fragmentation chain-transfer (RAFT) polymerizations, enabling controlled synthesis of poly(vinyl acetate) with 97% chain-end fidelity at initiator concentrations as low as 157 ppm [5]. The manganese complex exhibits superior initiation efficiency compared to traditional azo-initiators, maintaining living polymerization characteristics across multiple monomer systems including methyl methacrylate (25°C) and styrene (100°C) [5].

A breakthrough redox initiating system combining [Mn(acac)₃] with diphenylsilane (DPS) eliminates the need for toxic amines and peroxides in free-radical polymerization [6]. This Mn(acac)₃/DPS system demonstrates comparable initiation efficiency to conventional benzoyl peroxide/amine systems while operating under ambient conditions (25°C, air atmosphere). Electron spin resonance studies confirm the generation of silyl radicals (DPS- ) through single-electron transfer from silane to Mn(III), which subsequently abstract hydrogen atoms to initiate polymer chains [6].

Photocatalytic Degradation of Pollutants

Fabrication of [Mn(acac)₃] on graphitic carbon nitride (g-C₃N₄) creates hybrid photocatalysts with enhanced visible-light absorption and charge separation efficiency [7]. The metal-to-ligand charge transfer (MLCT) transitions in [Mn(acac)₃] extend the photocatalytic active spectrum to 550 nm, enabling 99.59% rhodamine B degradation within 55 minutes under visible light irradiation [7]. Transient absorption spectroscopy reveals that the acetylacetonate ligands facilitate electron transfer from g-C₃N₄ to Mn centers, followed by superoxide radical (O₂- ⁻) generation through oxygen reduction [7].

The photocatalytic mechanism involves three primary pathways:

- Direct hole oxidation of pollutants at the Mn(III) centers

- Hydroxyl radical (- OH) formation via water oxidation

- Singlet oxygen (¹O₂) generation through energy transfer from excited acetylacetonate ligands [7]

Metalloradical Catalysis and Stereoselective Transformations

[Mn(acac)₃] enables redox-neutral [3+2] cyclization reactions between cyclopropanols and oxime ethers through a metalloradical mechanism [4]. The catalytic cycle involves:

- Mn(III)-mediated hydrogen atom transfer (HAT) from cyclopropanol

- Ring-opening to form β-carbonyl alkyl radicals

- Radical addition to oxime ethers with subsequent N–O bond cleavage

This process achieves excellent stereocontrol in 1-pyrroline synthesis through ligand-constrained radical recombination geometries. The acetylacetonate ligands enforce a distorted octahedral coordination environment around manganese, directing reactant approach trajectories to favor cis-selectivity in cyclized products [4].

Comparative analysis of catalytic performance:

| Application | Substrate | Selectivity | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|

| Amine oxidation | Benzylamine | >90% imine | 48 | [1] |

| RAFT polymerization | Vinyl acetate | Đ = 1.08 | - | [5] |

| Photocatalysis | Rhodamine B | 99.59% | 1.81 | [7] |

| Cyclopropanol cyclization | Bicyclo[3.1.0]hexan-2-ol | 92% cis | 15 | [4] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.